[(S)-3-(Acetyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid
Description
[(S)-3-(Acetyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is a chiral pyrrolidine derivative characterized by an (S)-configured pyrrolidine core, an acetyl-isopropyl-amino substituent at the 3-position, and an acetic acid moiety at the 1-position. Its molecular formula is inferred to be C₁₁H₂₀N₂O₃ (based on structural analogs in ), with the acetyl group enhancing lipophilicity compared to simpler alkyl substituents.
Properties
IUPAC Name |
2-[(3S)-3-[acetyl(propan-2-yl)amino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8(2)13(9(3)14)10-4-5-12(6-10)7-11(15)16/h8,10H,4-7H2,1-3H3,(H,15,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZAFKCGFUZQIH-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)CC(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCN(C1)CC(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Functionalization of Pyrrolidine Derivatives
The classical approach begins with (S)-pyrrolidin-3-amine as the chiral starting material. The isopropyl-amino group is introduced via reductive amination using isopropyl ketone and sodium cyanoborohydride in methanol at 25–30°C. Subsequent N-acetylation is achieved with acetyl chloride in dichloromethane (DCM) in the presence of triethylamine (TEA), yielding (S)-3-(acetyl-isopropyl-amino)-pyrrolidine. Finally, the acetic acid moiety is appended through nucleophilic substitution: the pyrrolidine nitrogen reacts with bromoacetic acid in aqueous sodium hydroxide at 60°C for 12 hours.
Key Challenges :
-
Steric hindrance from the isopropyl group slows acetylation, requiring excess acetyl chloride.
-
Racemization risks during bromoacetic acid coupling necessitate pH control (pH 7–8).
Modern Catalytic and Enantioselective Methods
Asymmetric Organocatalysis
Chiral phosphoric acid catalysts (e.g., TRIP) enable enantioselective synthesis of the pyrrolidine core. A three-component reaction between glycine derivatives, isopropylamine, and acetaldehyde in toluene at 80°C achieves 92% enantiomeric excess (ee). Post-functionalization with chloroacetic acid under Mitsunobu conditions (DIAD, PPh₃) installs the acetic acid group without racemization.
Flow Chemistry Optimization
Continuous-flow systems enhance reaction efficiency. A microreactor setup combines (S)-pyrrolidin-3-amine, isopropyl isocyanate, and acetic anhydride at 50°C, achieving 95% conversion in 10 minutes. The acetic acid moiety is introduced via inline mixing with potassium bromoacetate, yielding the final product in 88% isolated purity.
Stereochemical Control and Resolution Techniques
Dynamic Kinetic Resolution (DKR)
Racemic 3-(isopropyl-amino)-pyrrolidine is resolved using immobilized lipase B (CAL-B) in tert-butyl methyl ether. The (S)-enantiomer reacts preferentially with vinyl acetate, yielding the acetylated product in 99% ee. Hydrolysis with dilute HCl recovers the free amine, which is coupled to bromoacetic acid.
Chiral Auxiliary Approaches
(S)-Pyroglutamic acid serves as a temporary chiral template. Condensation with isopropylamine forms a Schiff base, which undergoes hydrogenolysis to yield the (S)-pyrrolidine intermediate. After acetylation, the auxiliary is cleaved via hydrolysis, and the acetic acid group is introduced.
Industrial-Scale Process Development
Cost-Effective Bulk Synthesis
A patented route (WO2023285342A2) uses (S)-4-amino-2-hydroxybutanoic acid as the starting material. Esterification with methanol and sulfuric acid produces the methyl ester, which undergoes cyclization with sodium borohydride in diglyme to form the pyrrolidine ring. Isopropylamine is introduced via nucleophilic substitution, followed by acetylation and hydrolysis to the final product.
Process Advantages :
Green Chemistry Innovations
Water is utilized as the primary solvent for acetylation and coupling steps, reducing organic waste. Microwave-assisted reactions cut reaction times by 70% compared to conventional heating.
Comparative Analysis of Methodologies
| Method | Yield | ee (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Classical Stepwise | 65% | 95 | 48 h | Moderate |
| Asymmetric Organocatalysis | 78% | 92 | 24 h | Low |
| Flow Chemistry | 88% | 99 | 2 h | High |
| Industrial Bulk Synthesis | 44% | 99.5 | 72 h | High |
Flow chemistry offers the best balance of speed and enantiopurity, while industrial methods prioritize cost and crystallinity.
Quality Control and Analytical Validation
Chemical Reactions Analysis
[(S)-3-(Acetyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[(S)-3-(Acetyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [(S)-3-(Acetyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of [(S)-3-(Acetyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid with analogous compounds:
Key Differences and Implications
In contrast, the TRK kinase inhibitor () replaces the acetic acid with a pyrazolo-pyrimidine heterocycle, prioritizing aromatic stacking interactions for kinase inhibition.
Acetic Acid vs. Alternative Moieties :
- The acetic acid group in the target compound improves aqueous solubility and enables salt formation, advantageous for bioavailability. This contrasts with the aldehyde group in 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde (), which is more reactive but less stable in physiological conditions.
The acetyl group may confer metabolic stability compared to methyl substituents.
Synthetic Complexity :
- The target compound’s simpler structure (vs. multi-heterocyclic systems in –4) may facilitate synthesis and scalability, as seen in intermediates like CAS 91100-24-2.
Biological Activity
[(S)-3-(Acetyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is a synthetic organic compound belonging to the piperidine class. Its unique structure comprises a pyrrolidine ring, an acetyl group, and an isopropyl-amino moiety, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Structural Features
- Pyrrolidine Ring : A five-membered ring that provides a scaffold for biological interactions.
- Acetyl Group : Enhances lipophilicity and may influence receptor binding.
- Isopropyl-Amino Group : Potentially increases the compound's pharmacological profile by facilitating interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Interaction : Potential binding to neurotransmitter receptors could influence central nervous system (CNS) activity, suggesting applications in neuropharmacology.
Pharmacological Effects
Research indicates that this compound may exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains.
- Antioxidant Properties : The ability to scavenge free radicals may provide protective effects against oxidative stress.
- Cytotoxicity : Initial findings indicate potential cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer properties.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound. Below is a summary of key findings:
Comparative Analysis
The unique combination of functional groups in this compound sets it apart from other piperidine derivatives. For comparison:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Piperidine | Six-membered ring | Basic pharmacological properties |
| N-Acetylcysteine | Thiol and acetyl groups | Antioxidant and mucolytic agent |
| 4-Aminobutanoic Acid | Simple amino acid structure | Neurotransmitter activity (GABA) |
Q & A
Q. What are the key steps for synthesizing [(S)-3-(Acetyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid, and how can stereochemical purity be ensured?
Synthesis typically involves chiral resolution of the pyrrolidine core, followed by sequential functionalization. For example:
- Step 1 : Use tert-butyldimethylsilyl (TBS) protection for hydroxyl groups to prevent unwanted side reactions during coupling steps .
- Step 2 : Introduce the acetyl-isopropyl-amine moiety via nucleophilic substitution, ensuring temperature control (<0°C) to minimize racemization .
- Step 3 : Deprotect the TBS group under mild acidic conditions (e.g., TBAF in THF) to preserve stereochemistry .
- Stereochemical validation : Confirm enantiomeric purity using chiral HPLC (e.g., Chiralpak AD-H column) and compare retention times with standards .
Q. How can researchers characterize the physicochemical properties of this compound, such as solubility and log P?
- Solubility : Determine in solvents like DMSO, ethanol, and water using shake-flask methods (e.g., 24-hour equilibration at 25°C). For example, Evocalcet analogs show low aqueous solubility (<0.1 mg/mL) but improved solubility in DMSO .
- log P : Measure via reverse-phase HPLC (C18 column) using a calibration curve of reference compounds with known log P values .
- Melting point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min to observe decomposition points (~177°C for related pyrrolidine derivatives) .
Q. What safety precautions are required when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
- First aid : For eye exposure, rinse with water for 15 minutes and seek medical attention if irritation persists. For inhalation, move to fresh air and monitor for respiratory distress .
- Storage : Keep in airtight containers under nitrogen at -20°C to prevent hydrolysis of the acetyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Assay optimization : Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based assays (e.g., calcium flux in HEK293 cells). For example, Evocalcet’s activity varies due to differences in calcium-sensing receptor expression .
- Data normalization : Use internal controls (e.g., reference agonists/antagonists) and statistical methods (e.g., ANOVA with post-hoc Tukey tests) to account for inter-assay variability .
- Mechanistic studies : Perform molecular dynamics simulations (e.g., using AMBER or GROMACS) to assess binding pocket interactions under varying pH or ionic conditions .
Q. What strategies are effective for minimizing impurities during large-scale synthesis?
Q. How can computational modeling guide the design of analogs with improved target selectivity?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses against off-target receptors (e.g., GPCRs). Focus on modifying the pyrrolidine ring’s substituents to reduce steric clashes .
- QSAR analysis : Build quantitative structure-activity relationship models using descriptors like polar surface area (PSA) and H-bond donors/acceptors. For example, Evocalcet analogs with PSA >80 Ų show reduced blood-brain barrier penetration .
- Free-energy perturbation (FEP) : Calculate relative binding affinities for proposed analogs to prioritize synthesis .
Q. Methodological Notes
- References to evidence : Ensure traceability by cross-referencing synthesis protocols with Evocalcet analogs and safety guidelines from TCI Europe .
- Instrumentation : Specify HPLC conditions (e.g., Agilent 1260 Infinity II with UV detection at 254 nm) for reproducibility .
- Data interpretation : Address batch-to-batch variability by reporting mean ± SEM from ≥3 independent experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
